molecular formula C7H10N2O B1201320 2,4,6-Trimethyl-5-pyrimidinol CAS No. 71267-12-4

2,4,6-Trimethyl-5-pyrimidinol

Cat. No. B1201320
Key on ui cas rn: 71267-12-4
M. Wt: 138.17 g/mol
InChI Key: KCROIESOAJCDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07547709B2

Procedure details

The 2,4-dimethyl-5-acetyloxazole is poured into a Parr Bomb with 20 ml (51 mmol) of concentrated ammonium hydroxide and brought to 180° C. in three hours. Heating is continued for 10 hours, and after cooling the mixture is brought to pH 5 with HCl, extracted into ether, dried over Na2SO4 and stripped in vacuo. The residual solid is crystallized from benzene to give pale yellow crystals (1.3 g, 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:8](=O)[CH3:9])=[C:5]([CH3:7])[N:6]=1.[OH-].[NH4+:12].Cl>>[CH3:1][C:2]1[N:12]=[C:8]([CH3:9])[C:4]([OH:3])=[C:5]([CH3:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC(=C(N1)C)C(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is continued for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residual solid is crystallized from benzene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC(=C(C(=N1)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.